2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
Description
The compound 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline (CAS: 2549042-52-4, molecular formula: C₁₈H₁₈N₈, molecular weight: 346.4 g/mol) features a quinoxaline core substituted with a methyl group at position 2 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a 9-methylpurine group, a structural motif known for its role in nucleic acid interactions and kinase inhibition . Quinoxaline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antipsychotic properties.
Properties
IUPAC Name |
2-methyl-3-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-13-17(24-15-6-4-3-5-14(15)23-13)26-7-9-27(10-8-26)19-16-18(20-11-21-19)25(2)12-22-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZAUGHNOBEIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diketones with 1,2-Diamines
The reaction between 2,3-butanedione (a 1,2-diketone) and o-phenylenediamine in ethanol under reflux forms 2-methylquinoxaline. This method typically achieves yields of 70–85% but requires precise stoichiometric control to avoid dimerization byproducts. Recent advancements utilize polyethylene glycol (PEG-400) as a green solvent, which enhances reaction efficiency and reduces purification demands.
Halogenation of Preformed Quinoxalines
3-Chloro-2-methylquinoxaline is synthesized via chlorination of 2-methylquinoxaline using phosphorus oxychloride (POCl₃) at 80–100°C. This intermediate is critical for subsequent nucleophilic substitution with piperazine.
Piperazine Functionalization
Introducing the piperazine group at the 3-position of the quinoxaline core is achieved through nucleophilic aromatic substitution (NAS):
Substitution of 3-Chloro-2-Methylquinoxaline
A mixture of 3-chloro-2-methylquinoxaline (1 equiv), piperazine (1.2 equiv), and potassium carbonate (2 equiv) in PEG-400 undergoes grinding at room temperature for 25–45 minutes, yielding 2-methyl-3-piperazinylquinoxaline (83–94%). The absence of traditional catalysts and the recyclability of PEG-400 align with green chemistry principles.
Solvent and Base Optimization
Comparative studies highlight PEG-400’s superiority over dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as it minimizes side reactions such as N-alkylation. Tributylamine has also been employed in non-polar solvents, though with lower yields (65–72%).
Purine-Piperazine Coupling
The final step involves attaching the 9-methyl-9H-purin-6-yl group to the piperazine nitrogen. Two strategies dominate:
Direct Coupling via Nucleophilic Substitution
6-Chloro-9-methylpurine (1 equiv) reacts with 2-methyl-3-piperazinylquinoxaline (1 equiv) in DMF at 120°C for 12 hours, facilitated by potassium iodide (KI) as a catalyst. This method yields 58–67% of the target compound, with purification via column chromatography (silica gel, ethyl acetate/methanol 9:1).
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 6-bromo-9-methylpurine and the piperazinylquinoxaline intermediate employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate (2 equiv) in toluene at 100°C. This method achieves higher yields (75–82%) but requires stringent anhydrous conditions.
Analytical Characterization
Structural validation is critical for confirming synthetic success:
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity at 254 nm.
Yield Optimization and Challenges
Solvent Impact on Reaction Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PEG-400 | 25 | 0.75 | 94 |
| DMF | 120 | 12 | 67 |
| Toluene | 100 | 24 | 82 |
Common Byproducts and Mitigation
-
N-Alkylation : Occurs in polar aprotic solvents; mitigated by using PEG-400.
-
Purine Hydrolysis : Additive desiccants (e.g., molecular sieves) prevent degradation in heated reactions.
Industrial-Scale Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times (3 hours for NAS step). Environmental assessments highlight PEG-400’s low ecological toxicity compared to DMF .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the quinoxaline core or the purine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the piperazine and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various coupling reagents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Scientific Research Applications
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural uniqueness lies in its combination of methyl, piperazine, and purine substituents. Key analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects :
- The purine group in the target compound introduces hydrogen-bonding capacity, contrasting with sulfonyl (e.g., 34, 39) or halogenated (e.g., 37, 37) groups in PI3K inhibitors . This may shift biological targets from kinases (e.g., PI3K) to purine-dependent pathways.
- Methyl vs. Chloro/Methoxy : The 2-methyl group in the target compound likely enhances lipophilicity compared to chloro (e.g., 76) or methoxy (e.g., 78) substituents in antipsychotic derivatives .
- Synthetic Feasibility :
- Yields for analogs range from 26% (37) to 47% (39), suggesting that the target compound’s synthesis (if similar to ’s methods) may require optimization for scalability .
Biological Activity
2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is a complex organic compound that integrates a quinoxaline core with a piperazine moiety and a methylated purine derivative. This structural arrangement contributes to its diverse biological activities, particularly in the realm of medicinal chemistry. The compound is being studied for its potential applications in treating various diseases, including cancer.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 336.41 g/mol. The compound features a quinoxaline ring, which consists of two fused aromatic rings, and a piperazine ring that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₈ |
| Molecular Weight | 336.41 g/mol |
| Structure | Quinoxaline core with piperazine and purine substitution |
Biological Activities
Research indicates that quinoxaline derivatives exhibit significant biological activities, including:
-
Anticancer Activity :
- A study synthesized various quinoxaline derivatives and evaluated their effects against human non-small-cell lung cancer (A549) cells. The compound demonstrated promising anticancer activity, with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
- Specific derivatives induced apoptosis through mitochondrial pathways and caspase activation, suggesting that modifications in the quinoxaline structure can enhance biological activity .
- Antimicrobial Properties :
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological responses .
Case Studies
Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:
- Synthesis and Evaluation :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with quinoxaline-2,3-dione (synthesized via condensation of o-phenylenediamine with glyoxal in acidic conditions).
- Step 2 : Chlorination using POCl₃/DMF to generate 2,3-dichloroquinoxaline .
- Step 3 : Selective substitution at position 3 with piperazine in ethanol under reflux, using triethylamine as a base to control regioselectivity .
- Step 4 : Functionalize the piperazine moiety with 9-methyl-9H-purine-6-yl via nucleophilic aromatic substitution (e.g., using Pd-catalyzed coupling or SNAr reactions).
- Optimization : Use high-throughput screening to test solvents (DMF vs. DMSO), catalysts (e.g., Pd(PPh₃)₄), and temperatures. Monitor yields via HPLC and characterize intermediates by ¹H/¹³C NMR .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (confirm methyl groups at quinoxaline-2 and purine-9 positions) and ¹³C NMR (verify piperazine and purine connectivity) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion for C₂₀H₂₁N₇).
- HPLC-PDA : Purity >95% using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .
- FT-IR : Identify key functional groups (e.g., C=N stretch in quinoxaline at ~1600 cm⁻¹) .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Best Practices :
- Standardize solvent (e.g., DMSO stock solutions stored at -20°C with desiccant).
- Validate batch-to-batch consistency via LC-MS and elemental analysis.
- Use positive controls (e.g., known kinase inhibitors for enzymatic assays) and triplicate replicates to minimize variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of quinoxaline-piperazine derivatives?
- Hypothesis Testing : Perform competitive binding assays (e.g., radioligand displacement for serotonin receptors vs. kinase inhibition assays).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified purine substituents (e.g., 8-bromo-purine) to isolate target-specific effects .
- Computational Docking : Use AutoDock Vina to model interactions with 5-HT receptors (PDB: 6WGT) vs. VEGFR-2 (PDB: 4ASD) .
Q. How can computational modeling predict off-target interactions and metabolic stability?
- Protocol :
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., purine’s hydrogen-bonding motifs) to screen for off-target binding (e.g., cytochrome P450 enzymes) .
- MD Simulations : Simulate compound stability in lipid bilayers (GROMACS) to assess membrane permeability.
- ADMET Prediction : Use SwissADME to estimate logP (target ~3.5 for blood-brain barrier penetration) and metabolic sites (e.g., piperazine N-oxidation) .
Q. What experimental designs validate the compound’s mechanism of action in cancer models?
- In Vitro/In Vivo Integration :
- Transcriptomics : RNA-seq of treated cancer cells (e.g., HeLa) to identify dysregulated pathways (e.g., apoptosis: Caspase-3 activation).
- Xenograft Models : Dose-response studies in nude mice (e.g., 10–50 mg/kg, oral) with tumor volume monitoring and immunohistochemistry (IHC) for Ki-67 .
- Biomarker Validation : ELISA for serum VEGF levels (if targeting angiogenesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
